molecular formula C12H9ClN2O3 B4549875 5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4549875
M. Wt: 264.66 g/mol
InChI Key: PGTMVYLOCPFYGJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0301698 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Studies and Aggregation Behavior

Research into the spectral properties of compounds structurally related to 5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown significant interest. For example, studies on D-π-A molecules, which share a similar backbone structure, have been synthesized and analyzed for their UV-visible absorption spectra and fluorescence emission. These studies provide insights into the aggregation behavior and intermolecular interactions of such compounds, which are crucial for developing advanced materials for optical and electronic applications (Chen et al., 2001).

Antimicrobial and Antitumor Activities

Compounds with the pyrimidinone core have been evaluated for their antimicrobial, antitumor, and enzymatic inhibition activities. For instance, a series of hydrazonoyl substituted pyrimidinones demonstrated moderate antimicrobial activity and notable antitumor activity against a panel of human tumor cell lines, highlighting the potential of such compounds in therapeutic applications (Edrees et al., 2010).

Nonlinear Optical Properties

The pyrimidine ring, a common feature in compounds like this compound, is noted for its presence in key biological molecules and its potential in nonlinear optics (NLO). Research into thiopyrimidine derivatives has unveiled their promising applications in medicine and NLO fields, with studies demonstrating their structural, electronic, and NLO properties through both theoretical and experimental approaches (Hussain et al., 2020).

Synthesis and Characterization

The exploration of synthetic routes and characterization of pyrimidinetrione derivatives continues to be a rich field of study. For example, the synthesis, NMR, FT-IR, X-ray structural characterization, and DFT analysis of such compounds provide valuable insights into their structural parameters and isomerism aspects, which are fundamental for the development of new materials and drugs (Barakat et al., 2015).

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-15-11(17)9(10(16)14-12(15)18)6-7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTMVYLOCPFYGJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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